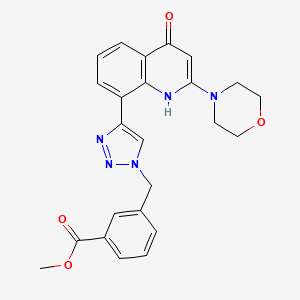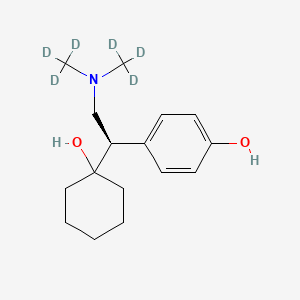
OSu-Glu-VC-PAB-MMAD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
OSu-Glu-VC-PAB-MMAD is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of a potent tubulin inhibitor, Monomethyl auristatin D (MMAD), linked via a cleavable linker OSu-Glu-VC-PAB. This compound is known for its potent antitumor activity and is primarily used in targeted cancer therapy .
準備方法
The synthesis of OSu-Glu-VC-PAB-MMAD involves the conjugation of MMAD with the cleavable linker OSu-Glu-VC-PAB. The synthetic route typically includes the following steps:
Activation of the linker: The OSu-Glu-VC-PAB linker is activated to form a reactive intermediate.
Conjugation with MMAD: The activated linker is then conjugated with MMAD under specific reaction conditions to form the final compound.
The reaction conditions often involve controlled temperature and pH to ensure the stability of the intermediate and the final product .
化学反応の分析
OSu-Glu-VC-PAB-MMAD undergoes several types of chemical reactions, including:
Cleavage reactions: The cleavable linker OSu-Glu-VC-PAB can be cleaved under specific conditions, releasing the active drug MMAD.
Substitution reactions: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common reagents used in these reactions include reducing agents and specific enzymes that facilitate the cleavage of the linker . The major product formed from these reactions is the active drug MMAD, which exerts its antitumor effects by inhibiting tubulin polymerization .
科学的研究の応用
OSu-Glu-VC-PAB-MMAD has several scientific research applications, particularly in the field of targeted cancer therapy. Some of its applications include:
Development of ADCs: The compound is used in the development of ADCs, which are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells
Cancer research: It is used in preclinical studies to evaluate the efficacy and safety of new cancer therapies
Biological studies: The compound is used to study the mechanisms of drug delivery and release in biological systems
作用機序
The mechanism of action of OSu-Glu-VC-PAB-MMAD involves the following steps:
Targeting cancer cells: The ADC targets specific antigens on the surface of cancer cells.
Internalization and cleavage: Once bound to the cancer cell, the ADC is internalized, and the cleavable linker OSu-Glu-VC-PAB is cleaved, releasing the active drug MMAD.
Inhibition of tubulin polymerization: MMAD inhibits tubulin polymerization, disrupting the microtubule network within the cancer cell, leading to cell cycle arrest and apoptosis
類似化合物との比較
OSu-Glu-VC-PAB-MMAD is unique due to its specific linker and potent tubulin inhibitor. Similar compounds include:
Monomethyl auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs.
Maytansinoids: A class of microtubule-targeting agents used in ADCs.
Duocarmycins: DNA-damaging agents used in ADCs
These compounds share similar mechanisms of action but differ in their specific linkers and cytotoxic agents, which can influence their efficacy and safety profiles .
特性
分子式 |
C69H102N12O16S |
|---|---|
分子量 |
1387.7 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 5-[[(2S)-1-[[5-(carbamoylamino)-1-[4-[[[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C69H102N12O16S/c1-14-43(8)60(51(94-12)38-55(85)80-35-20-24-50(80)61(95-13)44(9)62(87)75-49(66-71-34-36-98-66)37-45-21-16-15-17-22-45)78(10)67(91)58(41(4)5)77-65(90)59(42(6)7)79(11)69(93)96-39-46-27-29-47(30-28-46)73-63(88)48(23-19-33-72-68(70)92)74-64(89)57(40(2)3)76-52(82)25-18-26-56(86)97-81-53(83)31-32-54(81)84/h15-17,21-22,27-30,34,36,40-44,48-51,57-61H,14,18-20,23-26,31-33,35,37-39H2,1-13H3,(H,73,88)(H,74,89)(H,75,87)(H,76,82)(H,77,90)(H3,70,72,92)/t43-,44+,48?,49-,50-,51+,57-,58-,59?,60-,61+/m0/s1 |
InChIキー |
UIBXHQRWALHYRT-FUSFFIKHSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S)-3-amino-4-[[(2R)-1-amino-1-oxopropan-2-yl]-(2,2,4,4-tetramethylthietan-3-yl)amino]-4-oxobutanoic acid](/img/structure/B11932963.png)
![(1S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride](/img/structure/B11932965.png)
![5-(dithiolan-3-yl)-N-[3-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]propyl]pentanamide](/img/structure/B11932969.png)
![1-[(6-Chloro-3-pyridinyl)methyl]-3-nitro-2-imidazolidinimine](/img/structure/B11932974.png)



![3,5-dihydroxy-N-[(Z)-(4-hydroxy-3-nitrophenyl)methylideneamino]benzamide](/img/structure/B11933006.png)



![(2Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxyimino-3-nitropropan-1-one](/img/structure/B11933034.png)
![(4R)-N-[2-oxo-2-[2-[2-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]ethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide](/img/structure/B11933038.png)
